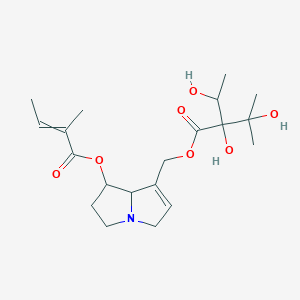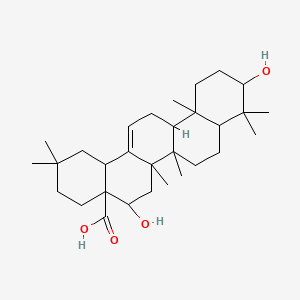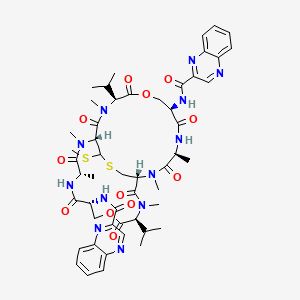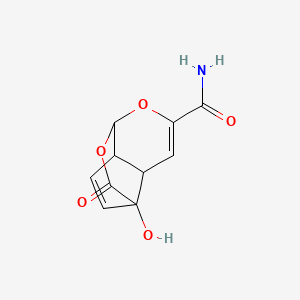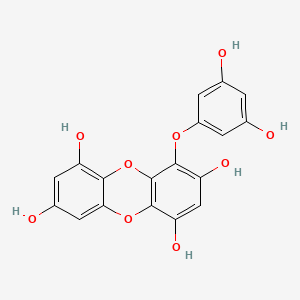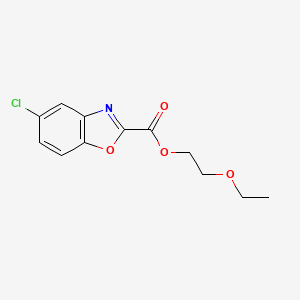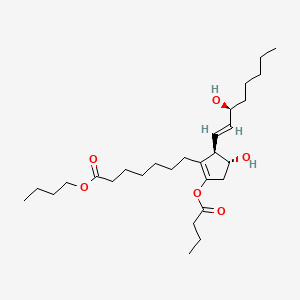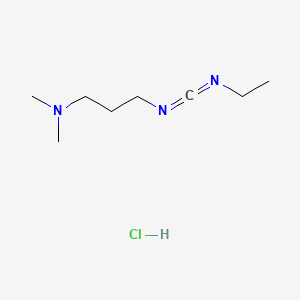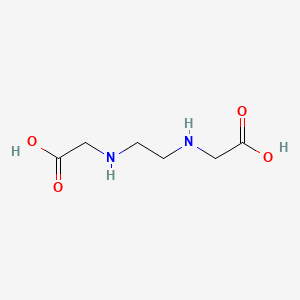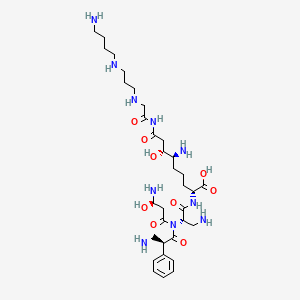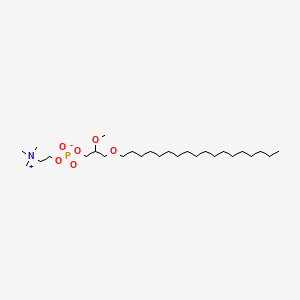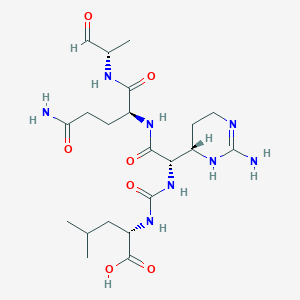
Elastatinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biomaterials and Tissue Engineering
Elastin as a Biomaterial for Tissue Engineering : Elastin's remarkable properties, such as elasticity, self-assembly, long-term stability, and biological activity, have made it an increasingly popular choice for tissue engineering applications. It can be utilized in various forms, including insoluble fibers, hydrolyzed soluble elastin, recombinant tropoelastin, synthetic peptide sequences, and block copolymers with other polymers. These materials have shown promising applications in vascular grafts, liver, ocular, and cell sheet engineering due to their biocompatibility, biodegradability, and precise control over functionality (Daamen et al., 2007) (Nettles et al., 2010).
Elastography for Medical Imaging
Optical and Acoustic Elastography : This novel imaging technique uses optical or acoustic methods to map the mechanical properties of biological tissues, offering a complementary perspective to traditional imaging modalities. By measuring tissue deformation in response to applied loads, elastography can assess tissue stiffness, crucial for diagnosing various conditions, such as liver fibrosis, cardiovascular diseases, and detecting cancerous tumors. Recent advancements in optical coherence elastography and Brillouin microscopy have shown potential for applications in ophthalmology, oncology, and cell mechanics (Kennedy et al., 2017) (Ambroziński et al., 2016).
Elastin in Tissue-engineered Blood Vessels
Elastin Biosynthesis for Vascular Grafts : Elastin plays a pivotal role in the structural and functional integrity of blood vessels. In the context of vascular tissue engineering, incorporating elastin into tissue-engineered blood vessels is crucial for mimicking the natural elasticity and mechanical properties of arteries. This ensures the engineered vessels can withstand physiological pressures and retain functionality over time. Recent research has focused on understanding elastogenesis within engineered tissues and developing methods to incorporate elastin effectively to enhance the performance of vascular grafts (Patel et al., 2006).
Safety And Hazards
Eigenschaften
CAS-Nummer |
51798-45-9 |
|---|---|
Produktname |
Elastatinal |
Molekularformel |
C21H36N8O7 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |
InChI-Schlüssel |
IJWCGVPEDDQUDE-YGJAXBLXSA-N |
Isomerische SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



